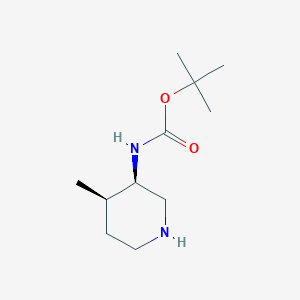
Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylicacid
Vue d'ensemble
Description
“Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid” is a chemical compound used in scientific research . It offers diverse applications, such as peptide synthesis and drug development, due to its unique structure and properties.
Molecular Structure Analysis
The molecular formula of “Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid” is C21H21NO4S . The SMILES string representation isCCC1SCC@@HOCC2c3ccccc3-c4ccccc24)C(O)=O . Physical And Chemical Properties Analysis
“Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid” is a solid compound . Its molecular weight is 383.46 .Applications De Recherche Scientifique
Sequential Synthesis of Main-Chain NLO Oligomers
Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid plays a crucial role in the sequential synthesis of main-chain nonlinear optical (NLO) oligomers. These oligomers contain azobenzene chromophores, which are synthesized via a convergent synthesis method. The synthesis involves the protection and selective deprotection of amino carboxylic acid monomers, leading to the creation of NLO-active oligomers like dimers and tetramers. These molecules have significant applications in the field of photonics and electro-optic devices due to their nonlinear optical properties (Huang, Zhang, Dalton, & Weber, 2000).
Synthesis of Peptides Containing C-terminal Alcohol
Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid is utilized in the synthesis of peptide alcohols via the Fmoc strategy. This involves the use of novel bifunctional linkers like dihydropyran-2-carboxylic acid for the solid-phase synthesis of these peptides. The bifunctional linker is effective in connecting an amino alcohol with an amine resin, highlighting its potential in creating diverse peptide-based structures for therapeutic applications (Hsieh, Wu, & Chen, 1998).
Peptide Synthesis and Hydrogen-Bonded Dimers
An unnatural amino acid, known as "Hao," incorporates Fmoc-protected derivatives and mimics a tripeptide β-strand. It forms β-sheet-like hydrogen-bonded dimers. This amino acid's structure and its ability to form hydrogen-bonded dimers provide insights into peptide structure and stability, which are crucial for understanding protein folding and designing peptidomimetics (Nowick, Chung, Maitra, Stigers, & Sun, 2000).
Peptidomimetic Chemistry
The compound has implications in peptidomimetic chemistry, where Fmoc-protected morpholine-3-carboxylic acid is synthesized for use in solid-phase peptide synthesis. This allows for the creation of complex peptide structures that can mimic biological molecules and processes, thus having applications in drug design and biomolecular engineering (Sladojevich, Trabocchi, & Guarna, 2007).
Hydrogelation and Self-assembly
Fmoc-protected aromatic amino acids, including Fmoc-phenylalanine derivatives, are known for their ability to undergo self-assembly and promote hydrogelation. These processes are fundamental in the development of biomaterials and have varied applications in medical and environmental fields. The study of these compounds provides insights into the monomer/solvent interactions influencing self-assembly and hydrogelation, crucial for developing novel biomaterials (Ryan, Doran, Anderson, & Nilsson, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c27-24(28)22-15-31-23(16-8-2-1-3-9-16)26(22)25(29)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23H,14-15H2,(H,27,28)/t22-,23?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVZCIYXWWJGCS-WTQRLHSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(S1)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(S1)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylicacid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



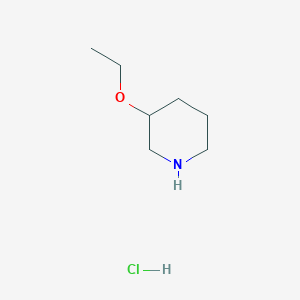
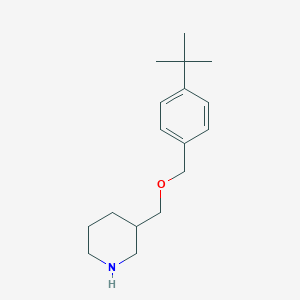


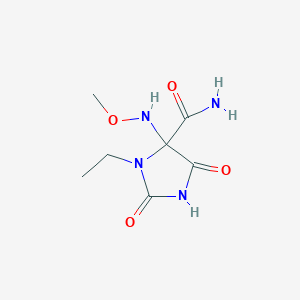


![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)
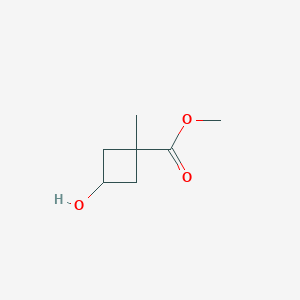
![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)
